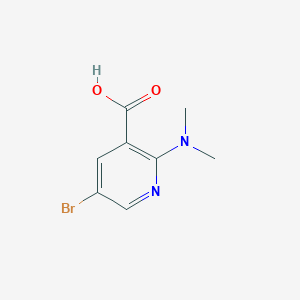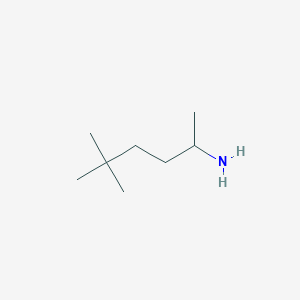
5,5-Dimetilhexan-2-amina
Descripción general
Descripción
5,5-Dimethylhexan-2-amine is an organic compound with the molecular formula C8H19N. It is a secondary amine, meaning it has two alkyl groups attached to the nitrogen atom. This compound is part of the larger class of amines, which are derivatives of ammonia and play crucial roles in various chemical, biological, and industrial processes.
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method to synthesize 5,5-Dimethylhexan-2-amine involves the reductive amination of 5,5-dimethylhexan-2-one with ammonia in the presence of a reducing agent such as sodium cyanoborohydride.
Hydrogenation: Another approach is the hydrogenation of 5,5-dimethylhexan-2-one using hydrogen gas in the presence of a suitable catalyst like palladium on carbon (Pd/C).
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale reductive amination processes, which are optimized for efficiency and yield. The choice of reducing agent and reaction conditions can vary based on the desired purity and scale of production.
Types of Reactions:
Oxidation: 5,5-Dimethylhexan-2-amine can be oxidized to form 5,5-dimethylhexan-2-one.
Reduction: The compound can be reduced further to form 5,5-dimethylhexane-2-ol.
Substitution: It can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophiles such as halides (Cl-, Br-) and strong bases (NaOH) are typically employed.
Major Products Formed:
Oxidation: 5,5-Dimethylhexan-2-one
Reduction: 5,5-Dimethylhexane-2-ol
Substitution: Various substituted amines and halides
Aplicaciones Científicas De Investigación
5,5-Dimethylhexan-2-amine has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 5,5-Dimethylhexan-2-amine exerts its effects depends on the specific application. In biochemical assays, it may act as a substrate for enzymes, undergoing specific reactions that are studied to understand enzyme function. In drug discovery, it may interact with molecular targets such as receptors or enzymes, influencing biological pathways.
Comparación Con Compuestos Similares
5-Methylhexan-2-amine
N,N-Dimethyl-2-hexanamine
1-amino-2,5-dimethylhexan-2-ol
Propiedades
IUPAC Name |
5,5-dimethylhexan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N/c1-7(9)5-6-8(2,3)4/h7H,5-6,9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRVYQZPUPGQDQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(C)(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[1-(2-Phenylethyl)cyclopentyl]acetic acid](/img/structure/B1525385.png)
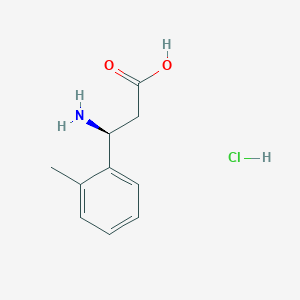
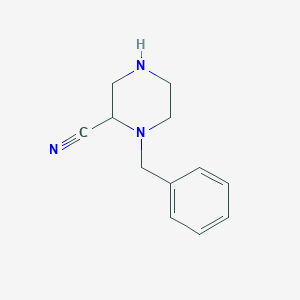
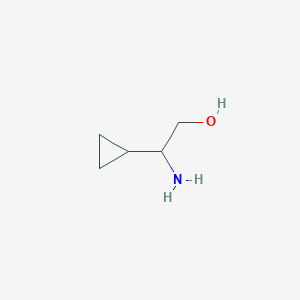
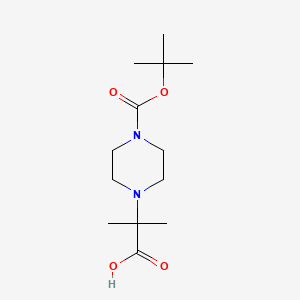
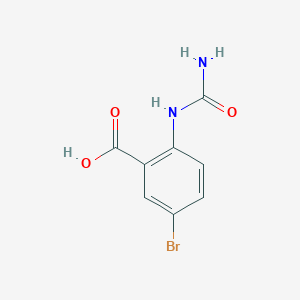
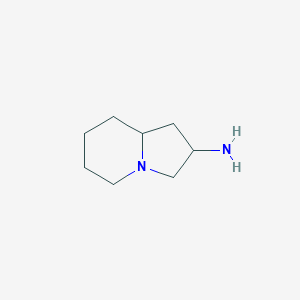
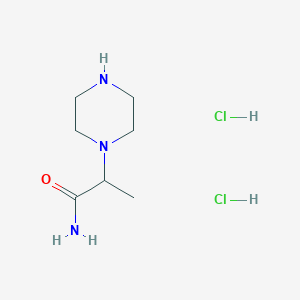
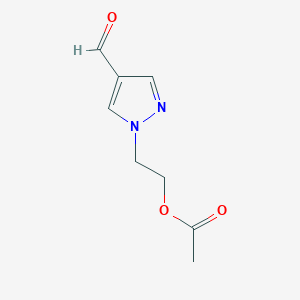
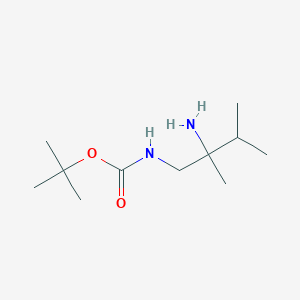
![tert-butyl N-{2-[(hydrazinecarbonyl)amino]ethyl}carbamate](/img/structure/B1525401.png)
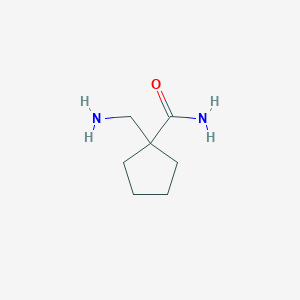
![Methyl 3-[(2-chloropyrimidin-4-yl)oxy]benzoate](/img/structure/B1525405.png)
